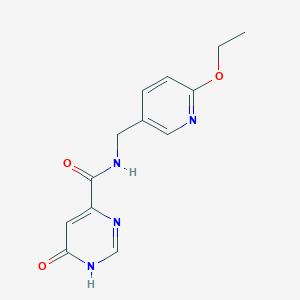![molecular formula C13H15NO4 B2688442 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide CAS No. 1795085-46-9](/img/structure/B2688442.png)
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities and can interact with multiple targets. For instance, some furan derivatives have been found to target the epidemal growth factor receptor (EGFR), which plays a crucial role in cell growth and proliferation .
Mode of Action
The mode of action of furan derivatives can vary greatly depending on their specific structure and the target they interact with. For example, furan derivatives targeting EGFR might inhibit the receptor’s activity, thereby affecting cell growth and proliferation .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a furan derivative targets EGFR, it might affect pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of furan derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific structure. Some furan derivatives have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of furan derivatives can vary greatly depending on their specific targets and mode of action. For instance, furan derivatives that inhibit EGFR might lead to decreased cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide typically involves the following steps:
Formation of the Hydroxy-Methylpropyl Chain: This step involves the reaction of furan-2-carboxylic acid with a suitable reagent to introduce the hydroxy-methylpropyl group. Common reagents include alkyl halides and bases such as sodium hydroxide.
Coupling of Furan Rings: The hydroxy-methylpropyl intermediate is then coupled with another furan ring through a condensation reaction. This step often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process. For example, the use of ruthenium on alumina (Ru/Al2O3) in toluene has been reported to be effective in similar furan-based syntheses .
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the furan rings, introducing different functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated furans, nitrofurans.
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial or antifungal agent.
Materials Science: Its furan rings can be used to develop new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It can be utilized in the synthesis of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
5-Hydroxymethylfurfural: Another furan derivative with applications in green chemistry and materials science.
2,5-Furandicarboxylic acid: Used in the production of bio-based polymers.
Uniqueness
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide is unique due to its dual furan rings connected by a hydroxy-methylpropyl chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(16,8-10-4-2-6-17-10)9-14-12(15)11-5-3-7-18-11/h2-7,16H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAFEHBPYZGOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2688360.png)
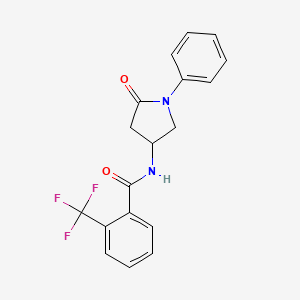
![N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2688362.png)
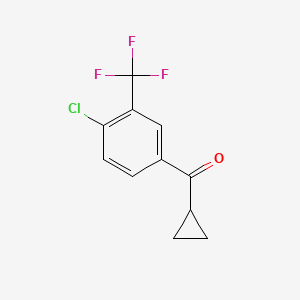
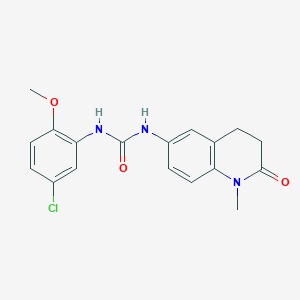
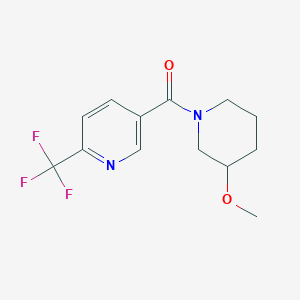
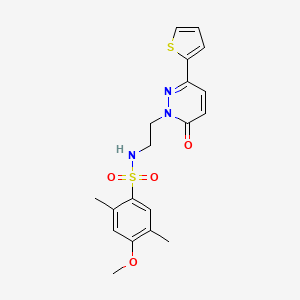
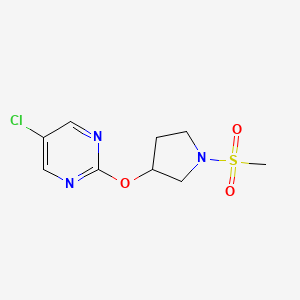
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688372.png)

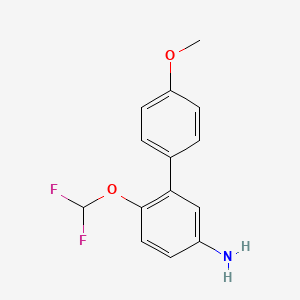
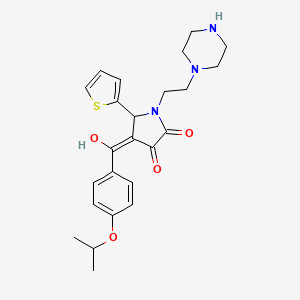
![6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2688379.png)
